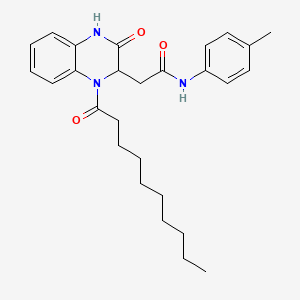
2-(1-decanoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-decanoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a decanoyl group, an oxo group, and a 4-methylphenylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-decanoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal or diketones under acidic or basic conditions.
Introduction of the Decanoyl Group: The decanoyl group can be introduced via acylation using decanoyl chloride in the presence of a base such as pyridine or triethylamine.
Formation of the Oxo Group: The oxo group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the 4-Methylphenylacetamide Moiety: The final step involves the coupling of the quinoxaline derivative with 4-methylphenylacetic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-decanoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(4-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the amide group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols, and electrophiles such as alkyl halides.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Formation of additional oxo groups or carboxylic acids.
Reduction: Formation of hydroxyl groups or amines.
Substitution: Formation of substituted quinoxaline derivatives.
Hydrolysis: Formation of 4-methylphenylacetic acid and the corresponding amine.
Applications De Recherche Scientifique
2-(1-decanoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound may exhibit biological activity and could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer, bacterial infections, and neurological disorders.
Materials Science: Quinoxaline derivatives are known for their electronic properties and could be used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for the construction of various organic compounds.
Mécanisme D'action
The mechanism of action of 2-(1-decanoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(4-methylphenyl)acetamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: The compound may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-decanoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-phenylacetamide: Similar structure but lacks the 4-methyl group on the phenyl ring.
2-(1-decanoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(4-chlorophenyl)acetamide: Similar structure but contains a chlorine atom on the phenyl ring instead of a methyl group.
2-(1-decanoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(4-methoxyphenyl)acetamide: Similar structure but contains a methoxy group on the phenyl ring instead of a methyl group.
Uniqueness
The presence of the 4-methyl group on the phenyl ring in 2-(1-decanoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(4-methylphenyl)acetamide may confer unique properties such as altered electronic distribution, steric effects, and potential biological activity compared to its analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets, making it a distinct and valuable compound for research and application.
Propriétés
Formule moléculaire |
C27H35N3O3 |
|---|---|
Poids moléculaire |
449.6 g/mol |
Nom IUPAC |
2-(1-decanoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C27H35N3O3/c1-3-4-5-6-7-8-9-14-26(32)30-23-13-11-10-12-22(23)29-27(33)24(30)19-25(31)28-21-17-15-20(2)16-18-21/h10-13,15-18,24H,3-9,14,19H2,1-2H3,(H,28,31)(H,29,33) |
Clé InChI |
AYVPSHFJZDNOFB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)N1C(C(=O)NC2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(3-acetylphenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B15152337.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B15152340.png)
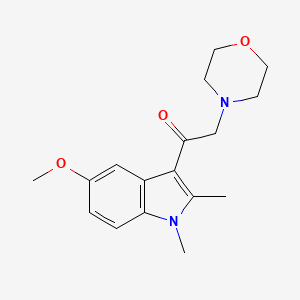
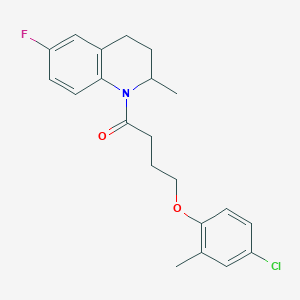
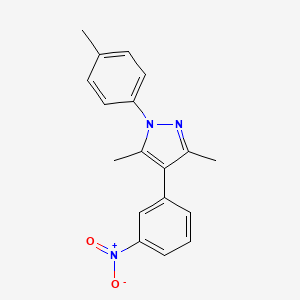
![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B15152372.png)
![4-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B15152377.png)
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide](/img/structure/B15152381.png)
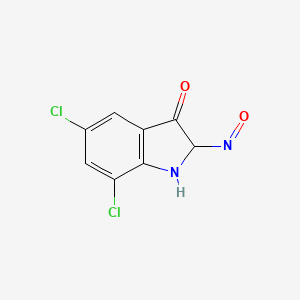

![N-[3-(4-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]-2-fluorobenzamide](/img/structure/B15152394.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B15152402.png)
![1-(azepan-1-yl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B15152405.png)
![2-Oxo-2-phenylethyl 4-({5-[2-(4-chlorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B15152420.png)
